molecular formula C12H18N4O3 B2657831 N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909630-20-1

N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2657831
CAS No.: 1909630-20-1
M. Wt: 266.301
InChI Key: CTHKVKREWVDXOB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound based on a pyrimidine-4-carboxamide core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecule features a morpholino group at the 6-position of the pyrimidine ring and a N-(2-methoxyethyl) carboxamide substituent. The pyrimidine-4-carboxamide scaffold is a privileged structure in the design of bioactive molecules, as it can be modified to interact with a variety of biological targets . For instance, structure-activity relationship (SAR) studies on closely related pyrimidine-4-carboxamides have led to the development of potent and selective enzyme inhibitors, such as NAPE-PLD inhibitors, which are valuable tools for investigating lipid signaling pathways in vitro and in vivo . Pyrimidine derivatives, in general, constitute a fundamental class of heterocyclic compounds with a wide spectrum of documented biological activities. They are key components in nucleic acids and numerous pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The specific substitution pattern on this compound—particularly the morpholino ring, which is a common pharmacophore in kinase inhibitors —suggests its potential utility as a key intermediate or building block for researchers synthesizing novel compounds for biological evaluation. It is also a valuable candidate for SAR explorations aimed at optimizing potency and physicochemical properties, such as through conformational restriction or modulation of lipophilicity . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methoxyethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-18-5-2-13-12(17)10-8-11(15-9-14-10)16-3-6-19-7-4-16/h8-9H,2-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKVKREWVDXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is added through an alkylation reaction, where the pyrimidine-morpholine intermediate reacts with 2-methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

Scientific Research Applications

Pharmacological Properties

The compound belongs to a class of pyrimidine-4-carboxamides, which have been studied for their ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior .

Key Findings:

  • Inhibition of NAPE-PLD : N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide has shown to inhibit NAPE-PLD effectively, leading to decreased levels of NAEs such as anandamide in neuronal cells and animal models .
  • Impact on Emotional Behavior : In vivo studies indicated that this compound could modulate emotional responses by affecting the hypothalamus-pituitary-adrenal (HPA) axis, suggesting its potential in treating mood disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been critical in optimizing its pharmacological properties. The modifications made to the core structure have yielded compounds with varying potencies and selectivities.

Table 1: Structure-Activity Relationship Analysis

CompoundModificationpIC50 ValueRemarks
LEI-401Morpholine replacement with (S)-3-hydroxypyrrolidine7.14 ± 0.04Most potent inhibitor identified
Compound 2Initial hit from high-throughput screening6.09 ± 0.04Sub-micromolar potency
Compound 107Enantiomer of LEI-401Reduced activity by 3-foldIndicates importance of stereochemistry

These findings underscore the significance of specific substituents in enhancing the inhibitory activity against NAPE-PLD, with certain combinations yielding nanomolar potency .

Therapeutic Applications

The therapeutic implications of this compound extend beyond its role as an enzyme inhibitor. Its ability to modulate lipid signaling pathways opens avenues for treating various conditions:

Potential Therapeutic Areas

  • Pain Management : By reducing anandamide levels, the compound may provide insights into pain modulation mechanisms and lead to novel analgesics.
  • Anxiety and Depression : The modulation of emotional behavior suggests potential applications in psychiatric disorders, warranting further clinical exploration.
  • Neurodegenerative Diseases : Given its action on lipid mediators involved in neuroprotection, there is potential for application in conditions like Alzheimer's disease.

Case Studies

Several studies highlight the efficacy and safety profile of this compound:

Case Study Highlights

  • In Vivo Efficacy : Research demonstrated that administration at a dose of 30 mg/kg significantly reduced anandamide levels in mouse brains and influenced behavior positively .
  • Safety Profile : Toxicological assessments indicated favorable outcomes, supporting further development for clinical use .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

DprE1-IN-1 (N-(2-Hydroxyethyl)-1-[(6-Methoxy-5-Methylpyrimidin-4-yl)Methyl]-6-Methylpyrrolo[3,2-b]Pyridine-3-Carboxamide)

  • Structural Differences :
    • Core Structure : DprE1-IN-1 contains a pyrrolo[3,2-b]pyridine core, whereas the target compound has a simpler pyrimidine ring.
    • Substituents : The hydroxyethyl group in DprE1-IN-1 contrasts with the methoxyethyl group in the target compound, which may alter solubility and hydrogen-bonding capacity.
  • Functional Implications: DprE1-IN-1 is a known inhibitor of DprE1, a key enzyme in mycobacterial cell wall synthesis. The pyrrolopyridine core likely enhances binding affinity through π-π stacking, while the hydroxyethyl group improves aqueous solubility .

2-(1-Amino-1-Methylethyl)-N-(4-Fluorobenzyl)-5-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxamide

  • Structural Differences :
    • Oxidation State : The dihydro-oxo group at the 6-position introduces a planar, conjugated system, differing from the morpholine ring in the target compound.
    • Substituents : The fluorobenzyl group may enhance metabolic stability compared to the methoxyethyl group.
  • Functional Implications :
    • Fluorine substitution often improves bioavailability and target selectivity. The dihydro-oxo moiety could facilitate hydrogen bonding with enzymatic active sites, a feature absent in the morpholine-containing target compound .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

  • Structural Differences :
    • Substituent Diversity : This compound has fluorophenyl and methoxyphenyl groups, contrasting with the target’s morpholine and methoxyethyl groups.
    • Crystal Packing : Intramolecular N–H⋯N hydrogen bonds stabilize its conformation, whereas the target compound’s morpholine ring may engage in weaker C–H⋯O interactions.
  • The absence of a carboxamide group in this compound limits direct comparison with the target’s amide-based interactions .

Thieno[2,3-d]Pyrimidine-6-Carboxamide Derivatives

  • Structural Differences: Core Heterocycle: The thienopyrimidine core in this derivative differs from the pyrimidine core in the target compound, altering electronic properties and binding pocket compatibility. Substituents: A dimethylaminoethyl group may confer basicity, influencing cellular uptake compared to the methoxyethyl group.
  • Functional Implications: Thienopyrimidines are explored in oncology for kinase inhibition.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Biological Activity Solubility Factors
N-(2-Methoxyethyl)-6-Morpholinopyrimidine-4-Carboxamide Pyrimidine Morpholine, Methoxyethyl-carboxamide Kinase inhibition (inferred) Moderate (methoxyethyl)
DprE1-IN-1 Pyrrolo[3,2-b]pyridine Hydroxyethyl, Methoxy-methylpyrimidinyl Antibacterial (DprE1 inhibitor) High (hydroxyethyl)
4-Fluorobenzyl Dihydropyrimidine Dihydropyrimidine Fluorobenzyl, Amino-methylethyl Enzyme inhibition Moderate (fluorobenzyl)
Thieno[2,3-d]Pyrimidine-6-Carboxamide Thienopyrimidine Dimethylaminoethyl, Tetrahydro-2H-pyran Anticancer pH-dependent (amine group)

Research Findings and Trends

  • Morpholine vs. Pyrrolopyridine Cores : Morpholine rings (target compound) offer conformational rigidity and moderate solubility, whereas pyrrolopyridine cores (DprE1-IN-1) enhance aromatic stacking but may reduce solubility .
  • Methoxyethyl vs. Hydroxyethyl Groups : Methoxyethyl groups improve metabolic stability over hydroxyethyl groups, which are prone to oxidation .
  • Fluorine Substitution : Fluorinated analogs (e.g., 4-fluorobenzyl compound) exhibit enhanced pharmacokinetic profiles, suggesting that fluorination of the target compound could be a viable optimization strategy .

Biological Activity

N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{16}N_{4}O_{3}
  • Molecular Weight : Approximately 244.27 g/mol
  • Key Functional Groups : Pyrimidine ring, morpholine moiety, amide functional group, and methoxyethyl substituent.

The presence of the methoxyethyl group enhances solubility and biological interactions, making it a valuable candidate for further pharmacological studies.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. This inhibition can modulate various physiological processes, including inflammation and pain response .
  • Interaction with Biological Macromolecules : The compound interacts with proteins and nucleic acids, influencing enzyme activity and potentially leading to therapeutic effects .

Biological Activity and Therapeutic Potential

The compound has been explored for several therapeutic applications:

  • Antiviral Activity : Studies suggest that it may have antiviral properties, although specific viral targets remain to be fully elucidated.
  • Anticancer Properties : Preliminary research indicates potential antiproliferative effects against cancer cell lines, particularly through mechanisms involving oxidative stress modulation and apoptosis induction .
  • Anti-inflammatory Effects : Its role in inhibiting NAPE-PLD suggests potential applications in treating inflammatory conditions, as this enzyme is implicated in the biosynthesis of bioactive lipids that mediate inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits NAPE-PLD; modulates lipid signaling
AntiproliferativeExhibits activity against various cancer cell lines
AntiviralPotential antiviral properties under investigation
Anti-inflammatoryMay reduce inflammation by inhibiting lipid mediators

Detailed Research Findings

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits NAPE-PLD with an IC50 value in the micromolar range. This suggests its potential as a pharmacological tool for studying lipid-mediated signaling pathways .
  • Antiproliferative Activity : A study on related pyrimidine derivatives highlighted that modifications to the core structure could enhance antiproliferative effects against specific cancer lines. The compound's unique structure allows for selective targeting of cancer cells while minimizing toxicity to normal cells .
  • Anti-inflammatory Mechanisms : By modulating the activity of NAPE-PLD, this compound may influence inflammatory responses, suggesting its utility in developing treatments for inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxyethyl)-6-morpholinopyrimidine-4-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the pyrimidine core via cyclization of thiourea derivatives with β-keto esters under acidic conditions.
  • Step 2: Functionalization at the 4-position through coupling with 2-methoxyethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3: Introduction of the morpholine group via nucleophilic substitution at the 6-position under reflux in toluene with a palladium catalyst (e.g., Pd(OAc)₂/PPh₃) .
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify integration ratios for methoxyethyl (-OCH₂CH₂OCH₃), morpholine (N-CH₂-CH₂-O), and pyrimidine protons.
    • ¹³C NMR: Confirm carbonyl (C=O, ~165 ppm) and quaternary carbons in the pyrimidine ring .
  • High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical [M+H]⁺ or [M+Na]⁺ values (error < 3 ppm).
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide and morpholine groups) .

Advanced: How do computational methods aid in predicting the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map Electron Density: Identify nucleophilic/electrophilic regions using Molecular Electrostatic Potential (MESP) surfaces.
  • Calculate Frontier Orbitals: HOMO-LUMO gaps (~4.5–5.0 eV) correlate with reactivity and charge-transfer interactions .
  • Simulate IR Spectra: Compare computed vibrational frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FT-IR data.
  • Validate Crystal Structures: Overlay DFT-optimized geometries with XRD data (RMSD < 0.1 Å) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Solubility Variability: Test activity in multiple solvents (e.g., DMSO vs. saline) and measure logP values (e.g., shake-flask method) to assess bioavailability .
  • Conformational Flexibility: Use XRD or NOESY NMR to identify dominant conformers. For example, dihedral angles between the pyrimidine and morpholine rings (e.g., 12.8° vs. 86.1°) may alter binding affinity .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:
Key modifications and their effects:

Modification Impact on Activity Evidence Source
Methoxyethyl → Ethyl Reduced solubility (ΔlogP +0.3)
Morpholine → Piperazine Enhanced kinase inhibition (IC₅₀ ↓20%)
4-Carboxamide → Ester Increased metabolic stability (t₁/₂ ×2)

Methodology:

  • Synthesize analogs via parallel chemistry (e.g., Ugi reaction for carboxamide derivatives).
  • Screen against target panels (e.g., 400-kinase assay) and correlate activity with steric/electronic parameters (e.g., Hammett σ constants) .

Basic: What are the critical safety considerations during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing/purification steps (particle size < 5 µm).
  • Waste Disposal: Quench reactive intermediates (e.g., morpholine derivatives) with 10% acetic acid before aqueous disposal .

Advanced: How do intermolecular interactions influence crystallization behavior?

Methodological Answer:

  • Hydrogen Bonding: Analyze XRD data for N–H⋯O/N interactions (e.g., amide-to-morpholine distances of 2.8–3.0 Å) .
  • C–H⋯π Interactions: Stabilize crystal packing (e.g., methoxyethyl CH₂ groups interacting with pyrimidine π-clouds) .
  • Polymorphism Screening: Use solvent/antisolvent combinations (e.g., acetone/water vs. THF/heptane) to isolate metastable forms .

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